Davercin is a natural antibiotic compound that belongs to the family of anthracycline antibiotics. It is primarily derived from the fermentation of certain strains of Streptomyces bacteria. Davercin has shown significant antibacterial activity against a variety of Gram-positive bacteria and some Gram-negative bacteria. Its structure and mechanism of action are similar to other well-known antibiotics in its class, making it a subject of interest in pharmaceutical research.
Davercin is produced by specific strains of Streptomyces, particularly Streptomyces griseus. This bacterium is known for its ability to produce a wide range of bioactive compounds, including antibiotics and antifungal agents.
Davercin can be classified as:
The synthesis of Davercin typically involves fermentation processes using Streptomyces species. The production process includes:
The fermentation process can be optimized by adjusting various parameters such as:
Davercin has a complex molecular structure characterized by multiple ring systems typical of anthracyclines. Its molecular formula is C₁₄H₁₁O₅. The structure includes:
Davercin undergoes several chemical reactions that contribute to its antibiotic activity:
The stability of Davercin under various pH levels and temperatures is crucial for its application in pharmaceuticals. Studies indicate that it remains stable at neutral pH but may degrade under extreme acidic or basic conditions.
Davercin exerts its antibacterial effects primarily through the inhibition of DNA synthesis in bacterial cells. The mechanism involves:
Research indicates that Davercin shows effectiveness against resistant strains of bacteria due to its unique binding properties to DNA.
Scientific Uses:
Davercin (chemical name: erythromycin A cyclic 11,12-carbonate) is a semi-synthetic derivative of erythromycin A, developed to overcome the inherent instability of the parent compound in acidic environments. The structural transformation involves the formation of a cyclic carbonate bridge between the C11 and C12 hydroxyl groups of the erythronolide B macrolactone ring. This modification replaces the labile C9-ketone and C6-hydroxyl groups’ vulnerability to acid-catalyzed dehydration, a primary cause of erythromycin’s bioavailability limitations [2] [6] [8].
The reaction employs phosgene or its safer equivalents (e.g., bis(trichloromethyl) carbonate) as carbonyl donors under controlled anhydrous conditions. The process selectively targets the vicinal diol system at C11–C12, leveraging the steric accessibility of these positions. Nuclear Magnetic Resonance (NMR) studies confirm the resultant five-membered cyclic carbonate ring, which imposes conformational rigidity, thereby restricting the molecule’s ability to adopt the hemiketal conformation necessary for acid degradation [6] [9].
Table 1: Key Structural Differences Between Erythromycin A and Davercin
Feature | Erythromycin A | Davercin |
---|---|---|
C11–C12 Functionalization | Free vicinal diol | Cyclic carbonate bridge |
Molecular Formula | C₃₇H₆₇NO₁₃ | C₃₈H₆₅NO₁₄ |
Molecular Weight (g/mol) | 733.9 | 759.9 |
Acid Degradation Pathway | Ketalization → Anhydro form | Blocked by conformational lock |
The cyclocarbonate formation proceeds via a nucleophilic substitution mechanism. In a typical synthesis, erythromycin A is dissolved in anhydrous aprotic solvents (e.g., dichloromethane or tetrahydrofuran). A catalytic base (triethylamine or pyridine) deprotonates the C12 hydroxyl group, enhancing its nucleophilicity for attack on the carbonyl carbon of phosgene. This generates a chloroformate intermediate, which undergoes intramolecular cyclization via nucleophilic displacement by the adjacent C11 hydroxyl group. The reaction is exothermic and requires temperatures maintained at –10°C to 0°C to suppress di-carbonate byproducts [2] [3] [8].
Alternative catalysts include dimethylaminopyridine (DMAP), which accelerates carbonate formation via transient acylpyridinium intermediates. Recent industrial protocols utilize diphosgene or triphosgene due to superior handling safety. Solvent selection critically impacts yield: polar solvents (acetonitrile) improve reagent solubility but may promote hydrolysis, while non-polar solvents (toluene) necessitate longer reaction times. The optimal balance achieves >85% conversion within 2–4 hours, with the crude product purified via crystallization from ethanol/water mixtures [3] [8].
Davercin exhibits marked improvements over erythromycin and early-generation derivatives:
Table 2: Pharmacokinetic Comparison of Erythromycin Derivatives
Parameter | Erythromycin | Clarithromycin | Davercin |
---|---|---|---|
Acid Stability (t₁/₂ at pH 2) | 0.5 h | >6 h | >6 h |
LogP | 2.5 | 3.2 | 3.8 |
Oral Bioavailability | 25–35% | 50–55% | 65–70% |
AUC₀–₂₄ (μg·h/mL) | 8.2 | 14.1 | 12.9 |
Industrial-scale Davercin synthesis addresses three critical bottlenecks: reagent stoichiometry, impurity profiling, and crystallization efficiency. Key optimizations include:
Table 3: Industrial Process Parameters for Davercin Synthesis
Process Variable | Laboratory Scale | Optimized Industrial Process |
---|---|---|
Carbonate Donor | Phosgene | Triphosgene (1.2 eq) |
Reaction Temperature | 0°C (isothermal) | –15°C → 25°C (gradient) |
Catalyst | Pyridine | DMAP (0.1 eq) |
Crystallization Solvent | Methanol/water | Ethanol/water (7:3) + seeding |
Overall Yield | 70–75% | 88–92% |
Post-crystallization, the solid is washed with cold (2–8°C) ethyl acetate to remove residual cladinose saccharide derivatives, a major impurity from partial degradation. Final drying under vacuum (40°C, 15 h) affords Davercin with <0.5% water content, meeting International Council for Harmonisation (ICH) stability guidelines for long-term storage [3] [8] [9].
CAS No.: 11006-66-9
CAS No.: 155-57-7
CAS No.:
CAS No.:
CAS No.: 2409072-20-2